1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a nitro group, a phenoxy group, and a propyldibenzo[b,f][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Phenoxylation: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated precursor.
Oxazepine Ring Formation: The formation of the dibenzo[b,f][1,4]oxazepine core involves cyclization reactions, often facilitated by base-promoted or acid-catalyzed conditions.
Propylation: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the phenoxy group, forming quinone derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution Reagents: Halogenated compounds, alkyl halides, and phenols.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Quinone Derivatives: Resulting from oxidation of the phenoxy group.
Substituted Oxazepines: Obtained through various substitution reactions.
Scientific Research Applications
1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro, phenoxy, and propyl groups, resulting in different chemical properties and reactivity.
1-nitro-3-phenoxy-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-nitro-3-phenoxy-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an ethyl group, leading to variations in its chemical behavior compared to the propyl derivative.
Uniqueness
1-nitro-3-phenoxy-10-propyldibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro, phenoxy, and propyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H18N2O5 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-nitro-9-phenoxy-5-propylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C22H18N2O5/c1-2-12-23-17-10-6-7-11-19(17)29-20-14-16(28-15-8-4-3-5-9-15)13-18(24(26)27)21(20)22(23)25/h3-11,13-14H,2,12H2,1H3 |
InChI Key |
ADYDGCDQODOPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC3=CC(=CC(=C3C1=O)[N+](=O)[O-])OC4=CC=CC=C4 |
Origin of Product |
United States |
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